2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride
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Overview
Description
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H13N3O2·HCl. It is a derivative of indazole, a heterocyclic aromatic organic compound known for its wide range of biological activities
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to interact with a variety of biological targets, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
It can be inferred from the properties of indazole derivatives that they work by inhibiting, regulating, and/or modulating their targets . This interaction with the targets leads to changes in the cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biological properties and pathways . For instance, they have shown anti-inflammatory activity by inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have anti-inflammatory effects, potentially reducing inflammation by inhibiting the production of certain inflammatory mediators .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives, which this compound is a part of, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Cellular Effects
Indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Molecular Mechanism
It is known that indazole derivatives can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Amino Group: The amino group at the 7-position can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often using a halogenated acetic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated acids and amines are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole.
Indole Derivatives: Compounds such as indole-3-acetic acid.
Uniqueness
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the indazole core, which imparts distinct chemical and biological properties compared to other indazole and indole derivatives .
Properties
IUPAC Name |
2-(7-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c10-7-3-1-2-6-4-12(5-8(13)14)11-9(6)7;/h4,7H,1-3,5,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNATQBZMFLEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN(C=C2C1)CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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